6-Fluoro-triazolo[1,5-a]pyridine CAS 1427357-61-6 properties
6-Fluoro-triazolo[1,5-a]pyridine CAS 1427357-61-6 properties
An In-Depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridine (CAS 1427357-61-6)
A Foreword for the Modern Researcher
The triazolo[1,5-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activity and its role as a purine bioisostere. This guide focuses on a specific, yet promising derivative: 6-Fluoro-triazolo[1,5-a]pyridine. While this particular molecule is not extensively documented in public literature, its potential can be extrapolated from the rich chemistry of its parent scaffold and the well-understood impact of fluorine substitution in drug design. This document serves as a technical primer for researchers and drug development professionals, offering insights into its properties, synthesis, and potential applications, grounded in the established knowledge of related compounds.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom to the triazolo[1,5-a]pyridine core is expected to modulate its physicochemical properties, which can have profound implications for its biological activity and pharmacokinetic profile.
| Property | 6-Fluoro-triazolo[1,5-a]pyridine | [1][2][3]Triazolo[1,5-a]pyridine (Parent Compound) |
| CAS Number | 1427357-61-6 | 274-85-1 |
| Molecular Formula | C₆H₄FN₃ | C₆H₅N₃[4] |
| Molecular Weight | 137.11 g/mol [5] | 119.12 g/mol [4] |
| Appearance | Predicted: White to off-white solid | Not specified |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Density | Predicted: >1.29 g/cm³ | 1.29 g/cm³[4] |
| LogP | Predicted: Higher than 0.73 | 0.72930[4] |
The triazolo[1,5-a]pyrimidine scaffold, which is isoelectronic with triazolo[1,5-a]pyridine, is described as a delocalized 10-π electron system with a degree of aromatic character.[6] This electronic nature is a key determinant of its chemical reactivity and its ability to engage in various biological interactions.[6] The fluorine atom at the 6-position in our target molecule is expected to introduce a significant electronic effect, enhancing its potential for specific interactions with biological targets.
Synthesis and Mechanistic Considerations
While a specific synthesis for 6-Fluoro-triazolo[1,5-a]pyridine is not published, a plausible and efficient route can be designed based on established methodologies for the triazolo[1,5-a]pyridine core.[1] A highly effective approach involves the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which offers high yields and short reaction times through a metal-free oxidative N-N bond formation.[1]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Step-by-Step Experimental Protocol (Hypothetical)
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Synthesis of N-(5-fluoropyridin-2-yl)formamide: To a solution of 2-amino-5-fluoropyridine in formic acid, the mixture is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the excess formic acid is removed under reduced pressure to yield the formamide derivative. The use of formic acid serves as both the solvent and the formylating agent in this straightforward and high-yielding transformation.
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Formation of the Formimidamide: The N-(5-fluoropyridin-2-yl)formamide is then treated with dimethylformamide dimethyl acetal (DMF-DMA) and heated. This step converts the formamide into a more reactive formimidamide intermediate. DMF-DMA is a powerful dehydrating and methylating agent, facilitating the formation of the C-N double bond.
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Cyclization to the Triazolopyridine Core: The crude formimidamide is dissolved in dichloromethane (DCM) and treated with hydroxylamine-O-sulfonic acid at room temperature. This reagent facilitates the crucial N-N bond formation and subsequent cyclization to afford the final product, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine. This oxidative N-N bond formation is a key step, and the choice of a mild and efficient reagent like hydroxylamine-O-sulfonic acid is critical for achieving a good yield.
Potential Applications in Drug Discovery and Research
The triazolo[1,5-a]pyridine scaffold and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[7] These compounds have been investigated as inhibitors of various enzymes and receptors, and as potential therapeutic agents for a range of diseases.
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As JAK1/2 Inhibitors: Derivatives of triazolo[1,5-a]pyridine have been designed and synthesized as potent inhibitors of Janus kinases (JAK1/2), which are key enzymes in cytokine signaling pathways implicated in inflammatory diseases.[8]
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Antimitotic Agents: The related 6-fluoro-triazolo-benzothiazole scaffold has shown promise as an antimitotic agent, inhibiting cancer cell proliferation by interfering with microtubule dynamics.[2][3] This suggests that 6-Fluoro-triazolo[1,5-a]pyridine could also be explored for its anticancer potential.
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Trypanocidal Activity: Novel[1][2][6]triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents, acting through the inhibition of sterol biosynthesis in Trypanosoma cruzi, the parasite responsible for Chagas disease.[9]
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Purine Isosteres: The structural similarity of the triazolo[1,5-a]pyrimidine system to purines has led to its exploration as a purine analogue in various biochemical reactions, with potential applications as antimetabolites.[6][10][11]
The inclusion of a fluorine atom in 6-Fluoro-triazolo[1,5-a]pyridine is a strategic modification. Fluorine is often incorporated into drug candidates to improve metabolic stability, enhance binding affinity to target proteins, and modulate lipophilicity.
Logical Relationship of the Scaffold to Biological Targets
Caption: Potential biological targets for 6-Fluoro-triazolo[1,5-a]pyridine.
Safety and Handling Precautions
While a specific safety data sheet for 6-Fluoro-triazolo[1,5-a]pyridine is not available, general precautions for handling pyridine-based heterocyclic compounds should be strictly followed.[12][13]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14]
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Handling: Avoid contact with skin, eyes, and clothing.[13][14] Do not ingest or inhale.[14] Keep away from heat, sparks, and open flames.[15]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
6-Fluoro-triazolo[1,5-a]pyridine represents a promising yet underexplored molecule for researchers in drug discovery and materials science. Its synthesis is achievable through established methods, and its physicochemical properties, enhanced by the presence of a fluorine atom, make it an attractive candidate for the development of novel therapeutic agents. The diverse biological activities of the parent triazolo[1,5-a]pyridine scaffold provide a strong rationale for the further investigation of this and other fluorinated derivatives. As with any novel compound, all handling and experimental work should be conducted with the utmost care and adherence to safety protocols.
References
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Pharmacia. (2023, September 28). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Retrieved from [Link]
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PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
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ResearchGate. (2023, September 28). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Retrieved from [Link]
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PubMed. (2020, July 15). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
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PubMed. (n.d.). Novel[1][2][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
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Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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Chemsrc. (2025, September 4). [1][2][3]Triazolo[1,5-a]pyridine | CAS#:274-85-1. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine | C6H4FN3 | CID 130065017. Retrieved from [Link]
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Springer. (2017, June 12). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
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AERU. (n.d.). N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy(1,2,4)triazolo(1,5-c)pyrimidine-2-sulfonamide. Retrieved from [Link]
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MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]
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